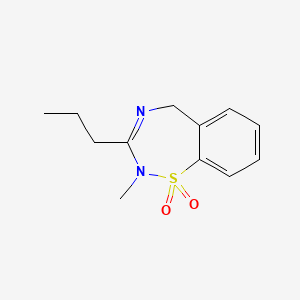![molecular formula C4F10Te B14672699 1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane CAS No. 41055-97-4](/img/structure/B14672699.png)
1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane: is a unique organotellurium compound characterized by the presence of multiple fluorine atoms and a tellurium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane typically involves the reaction of pentafluoroethyl telluride with a suitable fluorinated ethane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium compound. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction may require a catalyst such as palladium or nickel to proceed efficiently.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium dioxide or other higher oxidation state compounds.
Reduction: The compound can be reduced to form lower oxidation state tellurium compounds.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce a variety of fluorinated organic compounds.
Aplicaciones Científicas De Investigación
1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound’s unique properties make it a candidate for studying the effects of fluorinated compounds on biological systems.
Industry: Used in the production of advanced materials, including fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism by which 1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane exerts its effects involves the interaction of the tellurium and fluorine atoms with target molecules. The tellurium atom can form bonds with various elements, while the fluorine atoms can enhance the compound’s stability and reactivity. The specific molecular targets and pathways depend on the context in which the compound is used, such as in catalysis or biological systems.
Comparación Con Compuestos Similares
- 1,1,1,2,2-Pentafluoro-2-methoxyethane
- 1,1,1,2,2-Pentafluoro-2-(fluoromethoxy)ethane
- 1,1,1,2,2-Pentafluoro-4-iodobutane
Uniqueness: 1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to other fluorinated compounds. The combination of fluorine and tellurium atoms results in a compound with high stability, reactivity, and potential for diverse applications.
Propiedades
Número CAS |
41055-97-4 |
|---|---|
Fórmula molecular |
C4F10Te |
Peso molecular |
365.6 g/mol |
Nombre IUPAC |
1,1,1,2,2-pentafluoro-2-(1,1,2,2,2-pentafluoroethyltellanyl)ethane |
InChI |
InChI=1S/C4F10Te/c5-1(6,7)3(11,12)15-4(13,14)2(8,9)10 |
Clave InChI |
BCHDDZVKOZIYDM-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)[Te]C(C(F)(F)F)(F)F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)
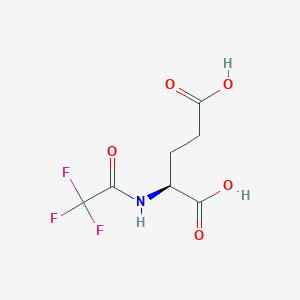
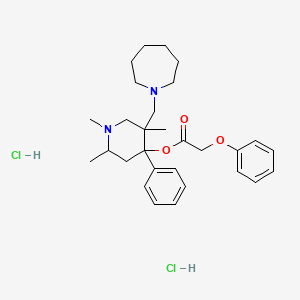


![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)
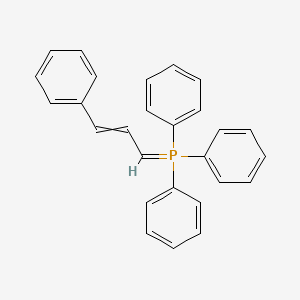
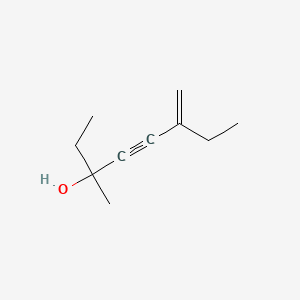
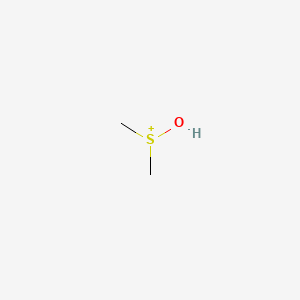
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)



